![molecular formula C16H15NO3 B12053910 (4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid is an organic compound with a complex structure that includes a methoxyphenyl group, an imine linkage, and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid typically involves the condensation of 4-methoxybenzaldehyde with 4-aminophenylacetic acid under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the final product. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The imine linkage can be reduced to form an amine, resulting in the formation of (4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacetic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The imine linkage and aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: An ester of acetoacetic acid, used in similar synthetic applications.
Toluene-4-sulfonic acid, compound with amino-cyano-acetic acid ethyl ester: Another compound with a similar functional group arrangement.
Uniqueness
(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
2-[4-[(4-methoxyphenyl)methylideneamino]phenyl]acetic acid |
InChI |
InChI=1S/C16H15NO3/c1-20-15-8-4-13(5-9-15)11-17-14-6-2-12(3-7-14)10-16(18)19/h2-9,11H,10H2,1H3,(H,18,19) |
InChIキー |
LEGNHWLQNQDZNU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053842.png)
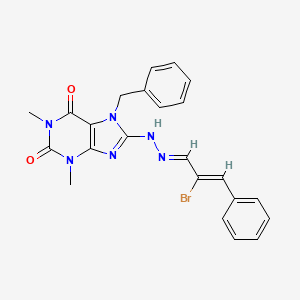
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)


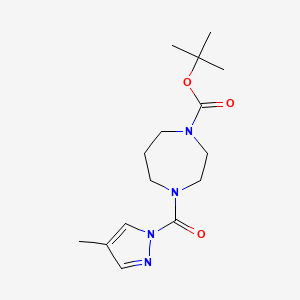
![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)
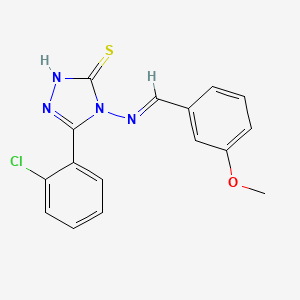
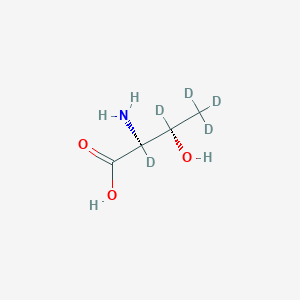

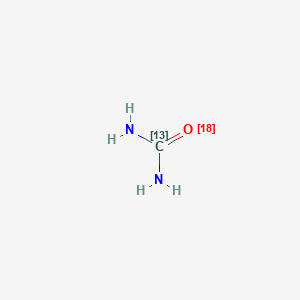
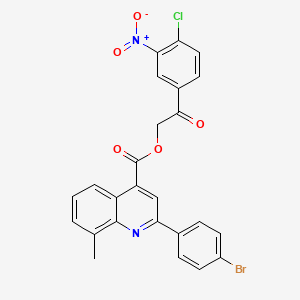

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)
